molecular formula C10H13N B1586262 (3R)-3-phenylpyrrolidine CAS No. 61586-46-7

(3R)-3-phenylpyrrolidine

Cat. No. B1586262
CAS RN: 61586-46-7
M. Wt: 147.22 g/mol
InChI Key: PRRFFTYUBPGHLE-JTQLQIEISA-N
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Description

(3R)-3-phenylpyrrolidine, also known as (R)-(-)-phenylpyrrolidine, is a chiral compound that has been studied extensively due to its potential applications in various fields. It is a bicyclic amine that has a pyrrolidine ring and a phenyl group attached to it. This compound has been used in the synthesis of various drugs, such as antihistamines and antidepressants, and as a chiral auxiliary in asymmetric synthesis.

Scientific Research Applications

Selective Inverse Agonists Development

(Duan et al., 2019) explored phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives as selective, orally active RORγt inverse agonists. Through structure-based design and optimization, they achieved compounds with high selectivity and desirable pharmacokinetic properties. These developments show potential for therapeutic applications targeting RORγt-mediated diseases.

Antiviral Agents

(DeGoey et al., 2014) detailed the discovery of ABT-267, a pan-genotypic inhibitor of HCV NS5A, demonstrating the utility of N-phenylpyrrolidine-based inhibitors in developing potent antiviral agents. The compound exhibited excellent potency and pharmacokinetics, showcasing the role of (3R)-3-phenylpyrrolidine derivatives in antiviral drug development.

Spectroscopic and Theoretical Analysis

(Devi et al., 2018) conducted spectroscopic and theoretical analyses of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a derivative of (3R)-3-phenylpyrrolidine. Their study combined experimental methods with density functional theory (DFT) calculations to elucidate structural, thermodynamic, and electronic properties, highlighting the compound's potential in material science and molecular electronics.

Catalytic Arylation Techniques

(Sezen & Sames, 2005) reported on the selective and catalytic arylation of N-phenylpyrrolidine, presenting a method for sp3 C-H bond functionalization without a directing group. This research provides valuable insights into the development of new synthetic methodologies for constructing complex molecular architectures.

Advanced Synthetic Applications

(Tang et al., 2005) described a flexible carbanionic approach to protected trans-(2R,3S)-2-substituted 3-aminopyrrolidines, applying it to the asymmetric synthesis of (+)-Absouline. Their work showcases the versatility of (3R)-3-phenylpyrrolidine derivatives in facilitating the synthesis of complex natural products and pharmaceuticals.

Metal Complexes and Catalysis

(Chiang et al., 2014) explored Fe(III) complexes involving bipyrrolidine phenoxide ligands, examining their electronic structure and reactivity. Such studies contribute to the understanding of metal-ligand interactions and their applications in catalysis and material science.

properties

IUPAC Name

(3R)-3-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRFFTYUBPGHLE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362565
Record name (3R)-3-phenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-phenylpyrrolidine

CAS RN

61586-46-7
Record name 3-Phenylpyrrolidine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061586467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-3-phenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYLPYRROLIDINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54D6J3GF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 612 mg (1.23 mmol) of (3S,4S)-3-[1-isopropyl-3-methyl-bicyclo[3.2.1]-2-oxo-1β,3,8-triaza-spiro[4.5]dodec-8-ylmethyl]-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester in DCM (12 mL) was added TFA (3.3 mL). The reaction mixture was stirred for 0.75 hour at room temperature, neutralized with 1N NaOH (40 mL) and extracted with DCM. The organic layer was dried over sodium sulfate and concentrated to give 448 mg (88%) of (3R,4S)-3-[(1-isopropyl-3-methyl-bicyclo[3.2.1]-2-oxo-1β,3,8-triaza-spiro[4.5]dodec-8-ylmethyl]-4-phenyl-pyrrolidine as a white foam.
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0 (± 1) mol
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3.3 mL
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12 mL
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40 mL
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Synthesis routes and methods II

Procedure details

Hydrogen chloride (4N) in ethyl acetate (6 ml) was added to a solution of 1-tertbutoxycarbonyl-3-phenyl-pyrrolidine (1.84 g, 7.4 mmol) in ethyl acetate (2 ml) and the mixture was stirred for 2 hours. After azeotropical removal of the solvent and hydrogen chloride, the residue was partitioned between aqueous potassium carbonate and diethyl ether, and the organic layer was washed with brine, and dried over sodium sulfate. Removal of the solvent afforded 3-phenyl-pyrrolidine (0.95 g, 87%).
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1.84 g
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6 mL
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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